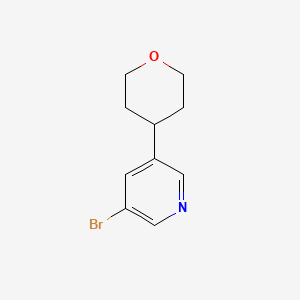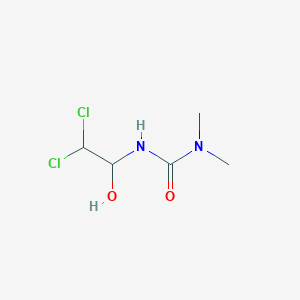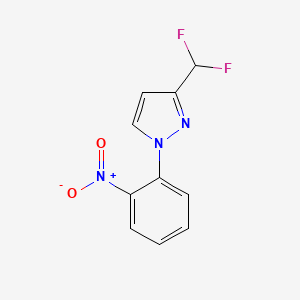![molecular formula C10H11ClN2O3 B11712848 Ethyl [2-(3-chlorophenyl)]hydrazide oxalate CAS No. 40589-87-5](/img/structure/B11712848.png)
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a hydrazinecarboxyl group, and a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE typically involves the reaction of ethyl formate with 3-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethyl formate} + \text{3-chlorophenylhydrazine} \rightarrow \text{ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the 3-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
科学研究应用
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can be compared with other similar compounds, such as:
3-Chlorophenylhydrazine: A precursor in the synthesis of the compound.
Ethyl formate: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazinecarboxyl groups.
The uniqueness of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
40589-87-5 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC 名称 |
ethyl 2-[2-(3-chlorophenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-4-7(11)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
InChI 键 |
SWBRFYFYHKBJJY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)NNC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)


![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)


![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)

![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
